molecular formula C20H26N4O4S B2357541 N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251685-05-8

N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2357541
CAS RN: 1251685-05-8
M. Wt: 418.51
InChI Key: YJKRPFIHPBOHHT-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a biochemical used for proteomics research . It has a molecular formula of C20H26N4O4S and a molecular weight of 418.51 .


Synthesis Analysis

The synthesis of N4-substituted sulfonamides, such as this compound, involves the design and creation of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties . These compounds are then characterized and assessed for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C20H26N4O4S . It contains a dimethylamino group attached to a phenyl ring, which is further connected to an acetamide group. This acetamide group is linked to a pyridin ring, which is substituted with a piperidin-1-ylsulfonyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • A study involved the synthesis of N-aryl/aralkyl substituted derivatives of acetamide bearing a piperidine moiety, which were evaluated for their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These compounds showed promising biological activity, with several derivatives displaying significant effects, especially against lipoxygenase enzymes (Khalid et al., 2014).

Antimicrobial and Antifungal Applications

  • Novel heterocyclic compounds having a sulfamido moiety were synthesized, showing significant antibacterial and antifungal activities. This research highlights the potential of such derivatives in combating microbial infections (Nunna et al., 2014).

G-Quadruplex Stabilization and Cytotoxic Activity

  • Pyridyl polyoxazoles, including derivatives with a dimethylamino group, were identified as selective G-quadruplex stabilizers with notable cytotoxic activity. These compounds are considered valuable for evaluating the biological activities associated with G-quadruplex ligands in cancer research (Blankson et al., 2013).

Insecticidal Properties

  • Research on pyridine derivatives indicated their potential as insecticides, with certain compounds displaying significant aphidicidal activities. This suggests the utility of such chemical structures in developing new pesticides (Bakhite et al., 2014).

Anticancer Potential

  • A study on sulfonamide-derived isatins, through molecular hybridization, examined their cytotoxic effects on hepatocellular carcinoma cell lines, revealing that certain compounds were highly cytotoxic and safe, indicating their potential as anticancer agents (Eldeeb et al., 2022).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-22(2)17-8-6-16(7-9-17)21-19(25)15-23-14-18(10-11-20(23)26)29(27,28)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKRPFIHPBOHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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